2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazine ring via cyclization reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts such as palladium or copper
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran moiety but lacks the triazine and biphenyl components.
Biphenyl derivatives: Contain the biphenyl structure but differ in other substituents.
Triazine derivatives: Feature the triazine core but have different substituents at various positions
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is unique due to its combination of biphenyl, dibenzofuran, and triazine moieties, which confer distinct chemical and physical properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-(3-phenylphenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN3O/c28-27-30-25(19-10-6-9-18(15-19)17-7-2-1-3-8-17)29-26(31-27)20-13-14-22-21-11-4-5-12-23(21)32-24(22)16-20/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSODWPPUNEAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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